

# Application Note & Protocols: Strategic Functionalization of 3-methyl-1H-indazol-7-ol

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## Compound of Interest

Compound Name: 3-methyl-1H-indazol-7-ol

CAS No.: 1131595-36-2

Cat. No.: B1394141

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## Introduction: The Strategic Value of the 3-methyl-1H-indazol-7-ol Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole in a wide array of pharmacologically active agents.[1] **3-methyl-1H-indazol-7-ol**, in particular, presents a versatile platform for drug discovery, offering multiple points for chemical modification. Its structure contains three primary nucleophilic centers: the N1 and N2 atoms of the pyrazole ring and the oxygen of the C7-hydroxyl group. This multiplicity of reactive sites poses a significant synthetic challenge, where achieving regioselectivity is paramount for controlling the final molecule's three-dimensional structure and, consequently, its biological activity.[2]

This guide provides a comprehensive overview of protocols for the selective functionalization of **3-methyl-1H-indazol-7-ol**. It moves beyond simple procedural lists to explain the underlying chemical principles that govern regiochemical outcomes, empowering researchers to make informed decisions for their specific synthetic goals. We will explore methodologies for selective N-alkylation, O-alkylation, and C-H functionalization, grounded in established chemical literature and field-proven insights.

## Understanding the Regiochemical Crossroads

The functionalization of **3-methyl-1H-indazol-7-ol** is primarily a contest between three nucleophilic sites. The outcome of any given reaction is dictated by a delicate balance of steric hindrance, electronics, and the specific reaction conditions employed, which can favor either kinetic or thermodynamic control.[3]

- **N1 Position:** Generally, the N1-substituted indazole is the thermodynamically more stable isomer.[3] Reactions that allow for equilibration, such as those using strong, non-nucleophilic bases in aprotic solvents, tend to favor functionalization at this position.
- **N2 Position:** The N2 position is often less sterically hindered than N1, making it susceptible to kinetically controlled reactions. Furthermore, specific catalytic systems or reaction types, such as the Mitsunobu reaction, can exhibit a strong preference for N2 functionalization.[4][5]
- **O7 Position:** The phenolic hydroxyl group is the most acidic site on the molecule. Therefore, weaker bases can selectively deprotonate the oxygen without significantly affecting the N-H bond, paving the way for selective O-functionalization.
- **Aromatic Ring (C4, C6):** The C7-hydroxyl group is a potent electron-donating group, activating the fused benzene ring for electrophilic aromatic substitution, primarily at the ortho (C6) and para (C4) positions.

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## Sources

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